molecular formula C10H21N3 B1300328 1-Methyl-4-(piperidin-4-yl)piperazine CAS No. 53617-36-0

1-Methyl-4-(piperidin-4-yl)piperazine

Cat. No. B1300328
CAS RN: 53617-36-0
M. Wt: 183.29 g/mol
InChI Key: MRYYJGQKVGZGSB-UHFFFAOYSA-N
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Description

The compound "1-Methyl-4-(piperidin-4-yl)piperazine" is a piperazine derivative, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry as building blocks for the synthesis of various pharmaceutical agents .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles or through nucleophilic substitution reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction with N-methyl piperazine . Similarly, 4-piperazinopyrimidines are synthesized through nucleophilic attack of amines on trichloropyrimidine . The synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole is described as a simple and efficient process, characterized by spectral analysis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different properties. The structure is often confirmed using techniques such as IR, NMR, and mass spectrometry . The participation of the piperazine nitrogen in coordination with group 12 metal ions leads to structural diversity in metal complexes .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, including coordination with metal ions to form complexes , and reactions with isothiocyanates and dibasic acid chlorides to form thiocarbamyl piperazines and alkylene diacyl-di-(1-methyl piperazides), respectively . These reactions are often utilized to synthesize compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring. The introduction of different functional groups can lead to compounds with varying pharmacological profiles, including antidepressant, antianxiety, antiemetic, and analgesic activities . The carbon-13 NMR chemical shifts of piperidine and piperazine compounds have been studied to derive empirical substituent parameters for methyl groups bonded to carbon and nitrogen .

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, including 1-Methyl-4-(piperidin-4-yl)piperazine, are significant in the field of medicinal chemistry. A study by Balaraju, Kalyani, and Laxminarayana (2019) discusses the synthesis of novel compounds in this category and their characterization through spectral analysis. These compounds have been subjected to docking studies to understand their interactions at the molecular level, highlighting their potential in drug development (Balaraju, Kalyani, & Laxminarayana, 2019).

Development of CGRP Receptor Antagonists

Research by Cann et al. (2012) focused on the synthesis of a compound related to 1-Methyl-4-(piperidin-4-yl)piperazine, which acts as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The study detailed the development of a stereoselective and economical synthesis process for this compound, demonstrating its significance in therapeutic applications (Cann et al., 2012).

Inhibition of Soluble Epoxide Hydrolase

A study by Thalji et al. (2013) describes the discovery of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified through high-throughput screening. These compounds, including derivatives of 1-Methyl-4-(piperidin-4-yl)piperazine, show potential in various disease models due to their influence on specific biomarkers (Thalji et al., 2013).

Synthesis and Biological Evaluation of Piperazine Derivatives

Penjisevic et al. (2016) synthesized a series of novel substituted piperidines and piperazines, starting from key intermediates related to 1-Methyl-4-(piperidin-4-yl)piperazine. Their study focused on evaluating the affinity of these compounds for the dopamine D2 receptor, demonstrating their potential in the development of dopaminergic ligands (Penjisevic et al., 2016).

ACC1/2 Non-Selective Inhibitors

Chonan et al. (2011) investigated novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. Their research led to the identification of compounds with potent inhibitory activities in enzyme-assay and cell-based assays, with potential applications in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

Safety And Hazards

1-Methyl-4-(piperidin-4-yl)piperazine is considered hazardous. It is harmful if absorbed through the skin, causes skin burns, and is harmful if swallowed. It causes gastrointestinal tract burns and chemical burns to the respiratory tract if inhaled .

properties

IUPAC Name

1-methyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYYJGQKVGZGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912521
Record name 1-Methyl-4-(piperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(piperidin-4-yl)piperazine

CAS RN

99726-99-5, 53617-36-0
Record name 1-Methyl-4-(piperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(piperidin-4-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 99726-99-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
K Iikubo, Y Kondoh, I Shimada, T Matsuya… - Chemical and …, 2018 - jstage.jst.go.jp
Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (…
Number of citations: 14 www.jstage.jst.go.jp
H Xu, L Chen, Y Chen, Y Fu, F Xu, G Chen - Russian Chemical Bulletin, 2023 - Springer
Based on the reported routes, a convergent eight-step approach to Gilteritinib fumarate was designed, which is suitable for industrial implementation. The first key intermediate, 3,5-…
Number of citations: 0 link.springer.com
H Kataoka, T Saita, A Oka, M Yamada… - Biological and …, 2022 - jstage.jst.go.jp
Brigatinib and gilteritinib are oral tyrosine kinase inhibitors (TKIs). We aimed to develop a simple and sensitive indirect competitive enzyme-linked immunosorbent assay (ELISA) to …
Number of citations: 3 www.jstage.jst.go.jp
WS Huang, S Liu, D Zou, M Thomas… - Journal of medicinal …, 2016 - ACS Publications
In the treatment of echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase positive (ALK+) non-small-cell lung cancer (NSCLC), secondary mutations …
Number of citations: 297 pubs.acs.org
Q Yu, B Huang, Y Ling - Letters in Drug Design & Discovery, 2023 - ingentaconnect.com
Background: Cancer is a serious threaten to human life, and drug developers are pushing hard to discover potent anticancer agents. Pyrimidine and flavonoids are both attractive …
Number of citations: 0 www.ingentaconnect.com
Y Chen, L Meng, W Wang, L Ye, L Huang… - European Journal of …, 2023 - Elsevier
Pancreatic cancer is a highly lethal form of malignancy that continues to pose a significant and unresolved health challenge. Doublecortin-like kinase 1 (DCLK1), a serine/threonine …
Number of citations: 3 www.sciencedirect.com
H Chen, P Song, Y Diao, Y Hao, D Dou, W Wang… - …, 2018 - pubs.rsc.org
Bruton's tyrosine kinase (BTK) plays a critical role in B cell receptor (BCR)-mediated signaling pathways responsible for the development and function of B cells, which makes it an …
Number of citations: 5 pubs.rsc.org
X Liang, Q Yang, P Wu, C He, L Yin, F Xu, Z Yin… - Bioorganic …, 2021 - Elsevier
In the 21st century, cancer is the major public health problem worldwide. Based on the important roles of protein tyrosine kinase, the accelerated hunt for potent small-molecule tyrosine …
Number of citations: 21 www.sciencedirect.com
Q Li, T Zhang, P Song, L Tong, F Feng… - Journal of Medicinal …, 2023 - ACS Publications
Activated Cdc42-associated kinase 1 (ACK1) alterations have been considered to mediate bypass acquired resistance to the third-generation EGFR inhibitors (ASK120067 and …
Number of citations: 3 pubs.acs.org
H Chen, M Lai, T Zhang, Y Chen, L Tong… - Journal of Medicinal …, 2022 - ACS Publications
Tertiary C797S mutation of epidermal growth factor receptor (EGFR)-mediated resistance in non-small-cell-lung-cancer (NSCLC) patients is still an unmet clinical need. Several classes …
Number of citations: 17 pubs.acs.org

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